2-(Ethanesulfinyl)-4-methyl-1,3-thiazole
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Overview
Description
Thiazole, 2-(ethylsulfinyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure Thiazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Cross-Coupling Reaction: One common method involves the palladium-catalyzed cross-coupling of 2,4-dibromothiazole with an organometallic compound.
Copper-Catalyzed Condensation: Another method includes the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized versions of the above methods. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to enhance the efficiency and reduce the environmental impact of the synthesis .
Types of Reactions:
Oxidation: Thiazole, 2-(ethylsulfinyl)-4-methyl- can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the 2- and 4-positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazole, 2-(ethylsulfinyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial, antifungal, and antioxidant activities.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in metabolism and exhibit binding affinity towards DNA gyrase B, an enzyme crucial for bacterial DNA replication . The exact mechanism of action can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Thiazole: The parent compound, known for its diverse biological activities.
2-Aminothiazole: Another derivative with significant biological activity.
4-Methylthiazole: Similar structure but lacks the ethylsulfinyl group.
Properties
CAS No. |
65962-76-7 |
---|---|
Molecular Formula |
C6H9NOS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
2-ethylsulfinyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NOS2/c1-3-10(8)6-7-5(2)4-9-6/h4H,3H2,1-2H3 |
InChI Key |
MMOQURNWKBQENT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=NC(=CS1)C |
Origin of Product |
United States |
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